tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
Brand Name: Vulcanchem
CAS No.: 121282-70-0
VCID: VC20888837
InChI: InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCCCC1O
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

CAS No.: 121282-70-0

Cat. No.: VC20888837

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate - 121282-70-0

Specification

CAS No. 121282-70-0
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate
Standard InChI InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
Standard InChI Key XVROWZPERFUOCE-RKDXNWHRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1O
SMILES CC(C)(C)OC(=O)NC1CCCCC1O
Canonical SMILES CC(C)(C)OC(=O)NC1CCCCC1O

Introduction

Chemical Identity and Structural Properties

Basic Information and Nomenclature

Tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, also known by its IUPAC name tert-butyl (1R,2R)-2-hydroxycyclohexylcarbamate, is a carbamate derivative with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . It is registered under CAS number 155975-19-2 and characterized by the InChI key XVROWZPERFUOCE-RKDXNWHRSA-N . This compound belongs to the class of N-Boc protected amino alcohols, featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an amine functionality on a cyclohexyl ring.

Structural Configuration and Stereochemistry

The molecular structure of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate features a cyclohexyl ring with a hydroxyl group and a carbamate-protected amine in a trans arrangement. The specific stereochemistry at the two stereogenic centers is (1R,2R), indicating both substituents are in equatorial positions on the cyclohexyl ring. This configuration contributes to the compound's stability and reactivity profile. The structural representation is characterized by the InChI code: 1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 .

Physical and Chemical Properties

The compound exists as a solid at room temperature with specific physical and chemical properties summarized in Table 1.

Table 1: Physical and Chemical Properties of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

PropertyValueReference
Physical StateSolid
Molecular Weight215.29 g/mol
CAS Number155975-19-2
InChI KeyXVROWZPERFUOCE-RKDXNWHRSA-N
Purity (Commercial)97%
Storage TemperatureRefrigeration recommended
TLC Rf Value0.23 (PE:EA = 3:1)
AppearanceWhite solid

Synthetic Methodologies

Laboratory Synthesis Procedures

The synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate typically involves the reaction of (1R,2R)-2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The general procedure involves dissolving the starting amine in a suitable solvent, adding the Boc anhydride, and controlling the reaction conditions to achieve high yields.

A detailed synthetic procedure extracted from the research literature demonstrates the efficient preparation of this compound with excellent yields:

"To a solution of compound 1 (10.00 g, 86.83 mmol) and di-tert-butyl dicarbonate (20.85 g, 95.51 mmol, 21.95 mL) in DCM (100.00 mL) was added TEA (26.36 g, 260.49 mmol, 36.11 mL) at 0°C. The mixture was stirred at 25°C for 16 hr. TLC showed the reaction was completed. The resulting mixture was diluted with DCM (100 mL) and washed with water (60 mL*3). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the crude. The crude was purified by column (Petroleum ether: Ethyl acetate = 25:1, 10:1, 5:1). Compound 2 (18.00 g, 96.29% yield) was obtained as a white solid."

Optimization of Reaction Conditions

The synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate has been optimized under various conditions to maximize yield and purity. Table 2 summarizes the key reaction conditions reported in the research literature.

Table 2: Optimized Reaction Conditions for Synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

ParameterConditionYieldReference
SolventDichloromethane (DCM)96.29%
BaseTriethylamine (TEA)96.29%
Temperature0°C to 25°C96.29%
Reaction Time16 hours96.29%
Purification MethodColumn chromatography (PE:EA gradients)96.29%
Starting Material(1R,2R)-2-aminocyclohexanol96.29%
Protecting AgentDi-tert-butyl dicarbonate96.29%

Spectroscopic Characterization

Spectroscopic data provides essential information for structure verification and purity assessment of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate. The proton NMR spectrum is particularly informative for confirming the structure and stereochemistry.

Table 3: Spectroscopic Data for tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

Spectroscopic MethodObserved DataReference
¹H NMR (400 MHz, CDCl₃)δ 4.69-4.18 (m, 1H), 3.22 (br d, J=5.7 Hz, 2H), 2.05-1.82 (m, 2H), 1.71-1.58 (m, 2H), 1.38 (s, 9H), 1.30-0.97 (m, 4H)
TLC VisualizationRf = 0.23 (Petroleum ether: Ethyl acetate = 3:1)

The NMR data confirms the structure with characteristic signals for the tert-butyl group (singlet at 1.38 ppm integrating for 9 protons) and the cyclohexyl ring protons . The broad doublet at 3.22 ppm is characteristic of the NH-CH proton coupling, while the multiplet at 4.69-4.18 ppm corresponds to the CH-OH proton.

Applications in Organic Synthesis

Protective Group Chemistry

Tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate serves primarily as a protecting group for amines in organic synthesis. The Boc protecting group is particularly valuable because it offers several advantages:

  • Stability under basic conditions

  • Resistance to nucleophilic reagents

  • Compatibility with many organometallic reagents

  • Selective removal under mild acidic conditions

  • Orthogonality with other protecting groups

These properties make it an ideal choice for multi-step synthetic sequences where selective protection and deprotection of amine functionalities are required. The presence of a free hydroxyl group in the molecule also provides an additional reactive site that can be selectively functionalized.

Chiral Building Block in Pharmaceutical Synthesis

In pharmaceutical synthesis, tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate serves as a valuable chiral building block. The stereodefined cyclohexyl ring with both amine and hydroxyl functionalities provides a versatile scaffold for developing bioactive molecules. The compound is critical in asymmetric catalysis and pharmaceutical intermediates due to its well-defined stereochemistry.

The applications in pharmaceutical synthesis include:

  • Development of enzyme inhibitors

  • Preparation of peptidomimetics

  • Synthesis of chiral ligands for asymmetric catalysis

  • Production of enantiomerically pure drug candidates

Transformation Reactions

The hydroxyl group in tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate can undergo various transformations while maintaining the protected amine functionality. Some key transformations include:

Table 4: Key Transformations of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

TransformationReagentsConditionsYieldReference
Oxidation to ketoneDMP (Dess-Martin periodinane)DCM, 0-25°C, 1h47 g (reported)
MesylationMethanesulfonyl chloride, pyridineDCM, 0-20°C, 3.5h64%
DeprotectionTFA or HClVarious conditionsNot reported-

Reaction Mechanisms and Selectivity

Protection Mechanism

The formation of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate involves the nucleophilic attack of the amine group of (1R,2R)-2-aminocyclohexanol on the carbonyl carbon of di-tert-butyl dicarbonate. This reaction proceeds through the following general mechanism:

  • Nucleophilic attack of the amine on the carbonyl carbon

  • Formation of a tetrahedral intermediate

  • Elimination of t-butoxide as a leaving group

  • Formation of the carbamate bond

  • Deprotonation by the base (triethylamine) to yield the final product

The high yield (96.29%) reported in the literature suggests that this reaction proceeds efficiently under the optimized conditions described .

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